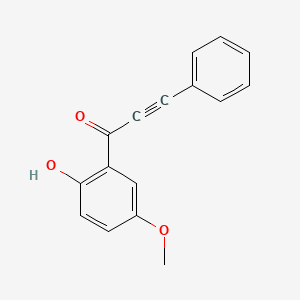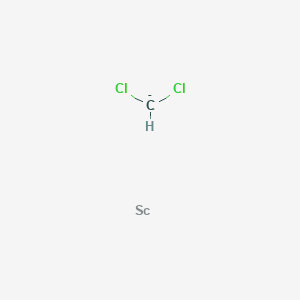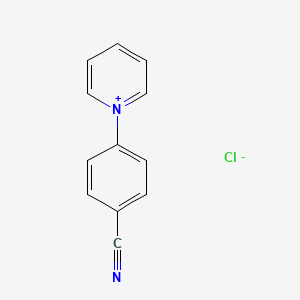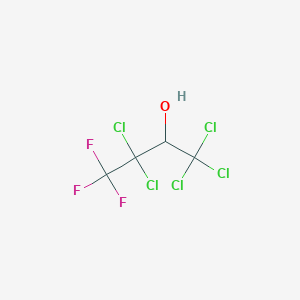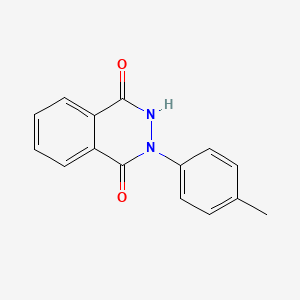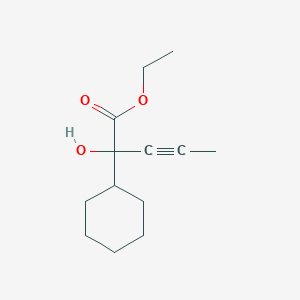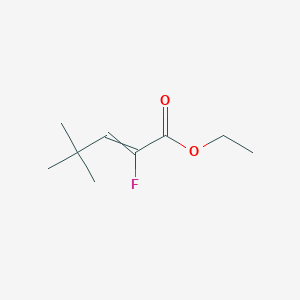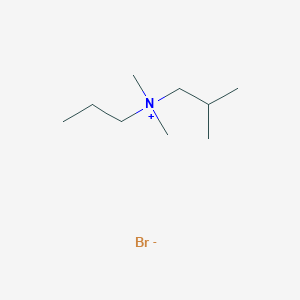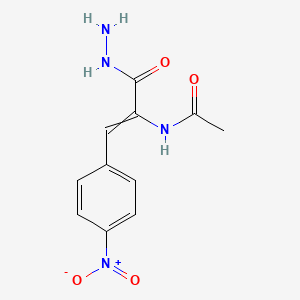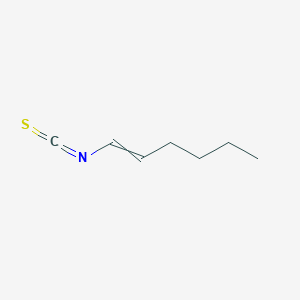![molecular formula C5H4F2N4O10 B14342883 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane CAS No. 106341-99-5](/img/structure/B14342883.png)
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of fluoro and dinitro groups attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane typically involves a sequence of nitration, fluorination, and difluoroamination reactions. The starting materials for the synthesis include dinitromethyl derivatives of triazoles, which undergo nitration with sulfuric and nitric acids, followed by fluorination with elemental fluorine, and finally difluoroamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane has several scientific research applications:
Materials Science: It is used in the design of high-energy materials due to its high density and thermal stability.
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane involves its interaction with molecular targets through its reactive nitro and fluoro groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(dinitro(fluoro)methyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Similar in structure with dinitro and fluoro groups.
2,2’-Bis(trinitromethyl)-5,5’-dinitro-2H,2’H-3,3’-bi(1,2,4-triazole): Contains additional nitro groups, leading to higher energy content.
Uniqueness
4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane is unique due to its specific arrangement of fluoro and dinitro groups on a dioxolane ring, which imparts distinct chemical and physical properties. Its high density and thermal stability make it particularly valuable in the design of high-energy materials.
Eigenschaften
CAS-Nummer |
106341-99-5 |
|---|---|
Molekularformel |
C5H4F2N4O10 |
Molekulargewicht |
318.10 g/mol |
IUPAC-Name |
4,5-bis[fluoro(dinitro)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C5H4F2N4O10/c6-4(8(12)13,9(14)15)2-3(21-1-20-2)5(7,10(16)17)11(18)19/h2-3H,1H2 |
InChI-Schlüssel |
JZHYKCHXQPEUBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


